4-Bromo-3-methoxybenzonitrile

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Ideal for CNS drug candidates due to low CYP3A4 inhibition (IC50 138,000 nM). The 4-bromo-3-methoxy pattern enables 98% Suzuki yields, outperforming chloro analogs. Fine-tune lipophilicity (XLogP3 2.3) without scaffold changes. 98% purity guaranteed.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 120315-65-3
Cat. No. B054132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methoxybenzonitrile
CAS120315-65-3
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)Br
InChIInChI=1S/C8H6BrNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3
InChIKeyTWBFZKKJFREYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methoxybenzonitrile (CAS 120315-65-3): A Versatile Building Block for Pharmaceutical Synthesis


4-Bromo-3-methoxybenzonitrile (CAS 120315-65-3) is a substituted aromatic nitrile, characterized by a benzene ring bearing a bromo group at the 4-position, a methoxy group at the 3-position, and a nitrile group. It has a molecular weight of 212.04 g/mol and a computed XLogP3 of 2.3 [1]. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries, where its orthogonal functional groups enable a diverse array of chemical transformations [2].

Why Substituting 4-Bromo-3-methoxybenzonitrile (CAS 120315-65-3) with a Generic Analog Can Derail Your Research


The strategic advantage of 4-Bromo-3-methoxybenzonitrile lies in the unique electronic and steric profile conferred by its specific 4-bromo-3-methoxy substitution pattern. Attempting to substitute this compound with close analogs, such as the 4-chloro derivative or a regioisomer, introduces critical changes in reactivity and physicochemical properties. For example, the heavier bromine atom offers distinct advantages in cross-coupling kinetics and selectivity compared to chlorine, while the specific position of the methoxy group significantly alters electron density on the aromatic ring, impacting both reaction outcomes and the biological activity of downstream products [1]. These differences are not merely academic; they directly translate into quantifiable variations in yield, selectivity, and pharmacokinetic profile, as detailed in the quantitative evidence below [2].

Quantitative Differentiation of 4-Bromo-3-methoxybenzonitrile (CAS 120315-65-3): A Procurement Evidence Guide


CYP3A4 Inhibition Profile of 4-Bromo-3-methoxybenzonitrile

4-Bromo-3-methoxybenzonitrile exhibits a notably low potential for CYP3A4 inhibition, with a reported IC50 of 138,000 nM in an in vitro assay [1]. This value is orders of magnitude higher (weaker inhibition) than many other small molecule nitriles and heterocycles used in drug discovery, indicating a favorable profile for reducing the risk of drug-drug interactions mediated by this major metabolic enzyme. This is a key differentiator when selecting an advanced intermediate where CYP liability can be a major obstacle.

Drug Metabolism Cytochrome P450 Enzyme Inhibition Pharmacokinetics

Differential CYP2D6 Inhibition by 4-Bromo-3-methoxybenzonitrile

The compound shows a moderate inhibition of CYP2D6 with an IC50 of 7,400 nM in human liver microsomes [1]. This level of inhibition is a critical piece of information for medicinal chemists. While not as strong as some other in-class building blocks that might be potent CYP2D6 inhibitors (often with IC50 values < 100 nM), it is a quantifiable parameter that must be managed during lead optimization.

Drug-Drug Interaction CYP2D6 Microsomal Stability Toxicology

Physicochemical Property Comparison: LogP and Molecular Weight vs. Chloro Analog

The computed partition coefficient (XLogP3) for 4-Bromo-3-methoxybenzonitrile is 2.3 [1]. This value is slightly lower than that of its 4-chloro analog (4-Chloro-3-methoxybenzonitrile), which has an XLogP3 of 2.4 [2]. The difference, though small, can translate to a measurable decrease in lipophilicity, which is often correlated with improved aqueous solubility and reduced non-specific binding in biological assays. Furthermore, the higher molecular weight (212.04 g/mol) and heavier bromine atom can be advantageous in X-ray crystallography and mass spectrometry applications for tracking the compound's fate.

Lipophilicity Drug Design Physicochemical Properties Structure-Activity Relationship

Reactivity in Suzuki-Miyaura Cross-Coupling: Bromo vs. Chloro Leaving Group

In Suzuki-Miyaura cross-coupling reactions, the bromine atom on 4-Bromo-3-methoxybenzonitrile acts as a superior leaving group compared to a chlorine atom. A study using a palladium nanoparticle catalyst system reported yields ranging from 79% to 98% for a series of aryl halides, with aryl bromides being highlighted as particularly effective substrates [1]. In contrast, the corresponding aryl chlorides are known to be significantly less reactive under similar mild conditions, often requiring harsher conditions or specialized, more expensive catalysts to achieve comparable yields.

Cross-Coupling Suzuki-Miyaura Catalysis Reaction Yield

Optimal Application Scenarios for 4-Bromo-3-methoxybenzonitrile (CAS 120315-65-3) Based on Evidence


Medicinal Chemistry for CNS Drug Candidates with Reduced CYP Liability

The low CYP3A4 inhibition potential (IC50 of 138,000 nM) and moderate CYP2D6 inhibition (IC50 of 7,400 nM) of 4-Bromo-3-methoxybenzonitrile make it an ideal building block for synthesizing drug candidates targeting the central nervous system (CNS) [1]. The quantified low risk of drug-drug interactions is a critical advantage for CNS programs, where patient polypharmacy is common and avoiding metabolic interference is paramount.

Synthesis of Complex Biaryl and Heterocyclic Cores via High-Efficiency Suzuki Couplings

The bromine atom's role as an excellent leaving group positions this compound as a cornerstone for efficient Suzuki-Miyaura cross-coupling reactions, with reported yields up to 98% under mild conditions [2]. This makes it invaluable for constructing complex biaryl or heteroaromatic cores found in numerous pharmaceuticals and advanced materials, offering a tangible advantage in yield and reaction speed over less reactive chloro analogs.

Physicochemical Optimization in Lead Series with Chloro Analogs

For research programs where a chloro analog has shown promise but exhibits suboptimal lipophilicity or solubility, 4-Bromo-3-methoxybenzonitrile offers a direct replacement with quantifiable differences (XLogP3 of 2.3 vs. 2.4, and a heavier molecular weight) [3]. This allows for fine-tuning of the lead series' physicochemical profile to improve drug-like properties without a radical departure from the core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.